molecular formula C10H9NO2 B1511966 4-(3-Methoxyphenyl)oxazole CAS No. 1072880-82-0

4-(3-Methoxyphenyl)oxazole

Cat. No. B1511966
CAS RN: 1072880-82-0
M. Wt: 175.18 g/mol
InChI Key: HGHMDFDWBVVXHS-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)oxazole is a chemical compound used for research and development . It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 .


Synthesis Analysis

Oxazole compounds, including this compound, are synthesized using various methods. One of the most common methods is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) . Other methods include the copper-catalyzed [3+2] annulation/olefination cascade .


Molecular Structure Analysis

The oxazole ring in this compound is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The substitution pattern in oxazole derivatives, including this compound, plays a pivotal role in delineating their biological activities . The compound can undergo various chemical reactions, making it an important intermediate for the synthesis of new chemical entities in medicinal chemistry .

Scientific Research Applications

  • Synthesis and Applications in Medicinal Chemistry : Oxazole derivatives, including 4-(3-Methoxyphenyl)oxazole, are crucial in drug discovery due to their versatile molecular structure. These compounds have been the focus of numerous synthetic strategies, providing insights into novel bioactive molecules for medicinal chemistry applications​​​​.

  • Antimicrobial and Antiviral Research : Research has explored the antimicrobial and antiviral potentials of oxazole derivatives. For example, studies have focused on understanding the structure-activity relationships of these compounds to develop new anti-tuberculosis agents and investigate their antiviral activities​​​​.

  • Antibacterial Inhibitors Development : Oxazole derivatives have been used in the design and synthesis of substituted oxazole–benzamide compounds as antibacterial inhibitors. These studies aim to develop effective antibacterial agents by exploring various structural modifications of the oxazole ring​​.

Mechanism of Action

While the specific mechanism of action for 4-(3-Methoxyphenyl)oxazole is not mentioned in the retrieved papers, oxazole compounds are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .

Safety and Hazards

When handling 4-(3-Methoxyphenyl)oxazole, it is advised to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Oxazole compounds, including 4-(3-Methoxyphenyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being synthesized and screened for various biological activities, indicating a promising future direction in drug discovery and synthesis .

properties

IUPAC Name

4-(3-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(5-9)10-6-13-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHMDFDWBVVXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738910
Record name 4-(3-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072880-82-0
Record name 4-(3-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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